6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate
Description
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2,3,3-triphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O4/c35-33-29-19-11-10-18-27(29)28-21-20-26(22-30(28)38-33)37-34(36)32(25-16-8-3-9-17-25)31(23-12-4-1-5-13-23)24-14-6-2-7-15-24/h1-22,31-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLAYJZSMAGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(C=C4)C6=CC=CC=C6C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383073 | |
| Record name | ST50184919 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-05-2 | |
| Record name | ST50184919 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often tailored to optimize yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Ox
Biological Activity
6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and other pharmacological activities based on available research findings.
Chemical Structure
The compound features a complex structure characterized by a chromene moiety and a triphenylpropanoate group. Its chemical formula is C₃₁H₂₅O₃, which contributes to its diverse biological interactions.
Biological Activity Overview
Research has indicated that derivatives of chromones, including those similar to this compound, exhibit various biological activities:
- Cytotoxicity : Several studies have demonstrated that chromone derivatives can selectively induce cytotoxic effects against tumor cells while sparing normal cells. For instance, some derivatives showed significant tumor cell-specific cytotoxicity against human cancer cell lines .
- Antimicrobial Activity : Chromone derivatives have been investigated for their antibacterial properties, particularly against Helicobacter pylori. Certain compounds have shown comparable efficacy to traditional antibiotics like metronidazole .
- Urease Inhibition : Inhibition of urease activity has been observed in some chromone derivatives, which may have implications for treating conditions related to urease-producing bacteria .
Cytotoxicity Studies
A notable study examined the cytotoxic effects of various chromone derivatives on four human tumor cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while showing minimal effects on normal human cells. The structure-activity relationship (SAR) analysis revealed no straightforward correlation between the chemical structure and cytotoxic potency .
| Compound | Tumor Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
|---|---|---|---|---|
| FC10 | A549 | 12.5 | HEK293 | >100 |
| FC11 | MCF7 | 15.0 | HDF | >100 |
Antimicrobial Activity
Research into the antimicrobial properties of chromone derivatives highlighted the efficacy of certain compounds against H. pylori. For example, 6,8-Dichloro-3-formylchromone showed comparable activity to standard treatments .
| Compound | Activity Against H. pylori | Comparison to Metronidazole |
|---|---|---|
| 6,8-Dichloro-3-formylchromone | Effective | Comparable |
| 6,8-Dibromo-3-formylchromone | Not effective | N/A |
Urease Inhibition Studies
The inhibition of urease by chromone derivatives was also investigated. Compounds like FC11 exhibited potent urease inhibitory activity, highlighting their potential therapeutic applications in conditions associated with urease-producing bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
